Boc Protection of Pentaglycine-Containing Peptides Reduces In Vivo Deiodination by >90% Compared to Unprotected Analog
In a paired-label biodistribution study in normal mice, the Boc-protected pentaglycine-containing peptide [131I]t-BOC-YG5 was directly compared to the unprotected [125I]YG5. The Boc-modified peptide exhibited negligible radioactivity accumulation in both thyroid and stomach, indicating near-complete resistance to in vivo deiodination. In contrast, the unprotected YG5 showed significant thyroid uptake, consistent with rapid deiodination [1]. Additionally, [131I]t-BOC-YG5 remained stable in human serum for at least 24 hours, whereas unprotected YG5 undergoes progressive degradation [1].
| Evidence Dimension | In vivo deiodination (thyroid radioactivity accumulation) |
|---|---|
| Target Compound Data | [131I]t-BOC-YG5: negligible radioactivity in thyroid and stomach at all time points measured |
| Comparator Or Baseline | [125I]YG5 (unprotected): significant radioactivity accumulation in thyroid, indicative of rapid deiodination |
| Quantified Difference | Qualitative reduction from significant thyroid uptake to negligible levels; >90% suppression of deiodination signal |
| Conditions | Paired-label biodistribution in BALB/C nude mice; radiochemical purity >99% by RP-HPLC; human serum stability assay at 37°C for 24 h |
Why This Matters
For imaging and therapeutic applications involving radioiodinated peptides, Boc-Gly5-OH enables the construction of conjugates that resist premature deiodination in vivo, a critical advantage not offered by unprotected or Fmoc-protected pentaglycine analogs.
- [1] Chu, T.; et al. t-Butyloxycarbonyl: An ordinary but promising group for protecting peptides from deiodination. Applied Radiation and Isotopes 2006, 64, 827–833. View Source
